Cas no 7461-50-9 (2-chloropyrimidin-4-amine)
2-chloropyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloropyrimidin-4-amine
- 2-Chloro-4-pyrimidinamine
- 2-Chloro-4-aminopyrimidine
- 4-Amino-2-chloropyrimidine
- 2-chloro-4-Amino-pyrimidine
- 2-chloro-6-aminopyrimidine
- 2-CHLOROPYRIMIDIN-4-YLAMINE
- 2-chloropyrimidine-4-amine
- 2-chloropyrimidine-4-ylamine
- 4-Amino-2-chloropyrimidin...
- 4-Pyrimidinamine,2-chloro
- 4-Pyrimidinamine,2-chloro-(9CI)
- 2-Chloro-pyrimidin-4-ylamine
- LPBDZVNGCNTELM-UHFFFAOYSA-N
- 4-PYRIMIDINAMINE, 2-CHLORO-
- NSC403512
- zlchem 116
- PubChem6955
- 2-Chlorpyrimidin-4-amin
- 6-amino-2-chloropyrimidine
- 2-chloro-4-pyrimidinylamine
- 4-amino-2-chloro-pyrimidine
- 2-chloranylpy
- F1791-0010
- AKOS002662658
- 2-chloranylpyrimidin-4-amine
- SY015479
- 7461-50-9
- 4-Amino-2-chloropyrimidine, 97%
- FT-0601213
- SCHEMBL190249
- DTXSID80323289
- AC-4500
- AM20100723
- PB14147
- EN300-80591
- HY-30139
- W-203705
- AC-907/30002015
- A9551
- NSC-403512
- MFCD00194051
- PS-4538
- AKOS025397223
- CS-D0609
- A829371
- STL451638
- STL453495
- A2719
- BBL100107
- DB-006627
- 2-chloropyrimidin-4(3H)-imine
- 2-chloropyrimidin-4-amine
-
- MDL: MFCD00194051
- Inchi: 1S/C4H4ClN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8)
- InChI Key: LPBDZVNGCNTELM-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(N)=N1
Computed Properties
- Exact Mass: 129.00900
- Monoisotopic Mass: 129.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.8
- Topological Polar Surface Area: 51.8
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.437
- Melting Point: 197-205 °C
- Boiling Point: 338.8 °C at 760 mmHg
- Flash Point: 158.7℃
- PSA: 51.80000
- LogP: 1.29340
2-chloropyrimidin-4-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT-HARMFUL
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
2-chloropyrimidin-4-amine Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloropyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2719-5g |
2-chloropyrimidin-4-amine |
7461-50-9 | 98.0%(GC&T) | 5g |
¥650.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2719-1g |
2-chloropyrimidin-4-amine |
7461-50-9 | 98.0%(GC&T) | 1g |
¥190.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AU168-25g |
2-chloropyrimidin-4-amine |
7461-50-9 | 98% | 25g |
¥278.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AU168-1g |
2-chloropyrimidin-4-amine |
7461-50-9 | 98% | 1g |
¥37.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AU168-5g |
2-chloropyrimidin-4-amine |
7461-50-9 | 98% | 5g |
¥84.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801709-100g |
4-Amino-2-chloropyrimidine |
7461-50-9 | 98% | 100g |
1,114.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 679062-1G |
2-chloropyrimidin-4-amine |
7461-50-9 | 97% | 1G |
¥513.72 | 2022-02-24 | |
| Matrix Scientific | 035273-1g |
4-Amino-2-chloropyrimidine, 97% |
7461-50-9 | 97% | 1g |
$10.00 | 2023-09-06 | |
| Matrix Scientific | 035273-5g |
4-Amino-2-chloropyrimidine, 97% |
7461-50-9 | 97% | 5g |
$18.00 | 2023-09-06 | |
| Matrix Scientific | 035273-25g |
4-Amino-2-chloropyrimidine, 97% |
7461-50-9 | 97% | 25g |
$59.00 | 2023-09-06 |
2-chloropyrimidin-4-amine Suppliers
2-chloropyrimidin-4-amine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 2-chloropyrimidin-4-amine
Recent Advances in the Study of 2-Chloropyrimidin-4-amine (CAS: 7461-50-9) and Its Applications in Chemical Biology and Pharmaceutical Research
2-Chloropyrimidin-4-amine (CAS: 7461-50-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of diverse heterocyclic scaffolds with potential pharmacological applications. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological activities, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of 2-chloropyrimidin-4-amine as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers developed a microwave-assisted amination protocol that significantly improved the yield and purity of subsequent derivatives, showcasing the compound's importance in modern synthetic methodologies. This advancement is particularly relevant given the growing interest in BTK inhibitors for treating B-cell malignancies and autoimmune disorders.
In the field of antimicrobial research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of 2-chloropyrimidin-4-amine exhibit potent activity against drug-resistant bacterial strains. The study identified specific structural modifications that enhanced membrane penetration while maintaining low cytotoxicity, suggesting promising avenues for developing new antibiotics. These findings are especially significant in light of the global antimicrobial resistance crisis.
From a mechanistic perspective, cutting-edge computational studies have provided new insights into the reactivity of 2-chloropyrimidin-4-amine. Quantum chemical calculations published in Physical Chemistry Chemical Physics (2023) elucidated the compound's preferred sites for nucleophilic attack and its tautomeric equilibria in solution, information critical for rational drug design. These theoretical findings have been corroborated by experimental NMR studies, creating a robust framework for predicting the behavior of this scaffold in complex reaction systems.
The pharmaceutical industry has shown increasing interest in 2-chloropyrimidin-4-amine as evidenced by recent patent activity. A 2024 patent application by a major pharmaceutical company discloses novel crystalline forms of the compound with improved stability and solubility characteristics. This development addresses previous formulation challenges and may facilitate the clinical translation of compounds derived from this scaffold.
Looking forward, the unique properties of 2-chloropyrimidin-4-amine position it as a valuable tool in chemical biology. Recent work published in Nature Chemical Biology (2023) demonstrated its utility in the development of targeted protein degraders (PROTACs), where it serves as a versatile linker component. This application capitalizes on the compound's ability to form stable interactions with both E3 ligases and target proteins, opening new possibilities in the field of targeted protein degradation therapeutics.
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